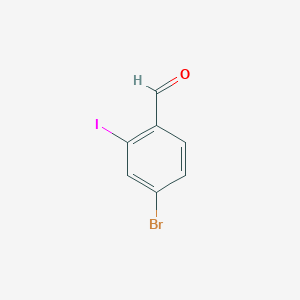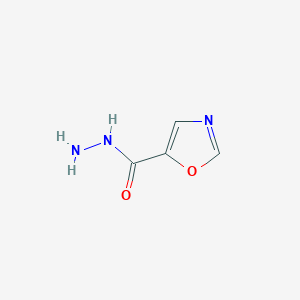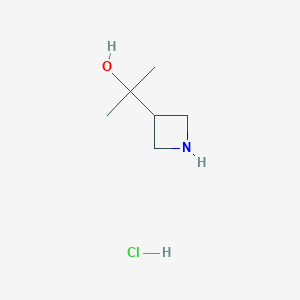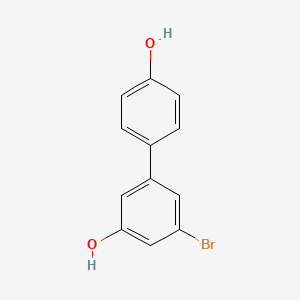
Trifluorométhanesulfonate de 5-bromo-3-iodopyridin-2-yle
Vue d'ensemble
Description
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C6H2BrF3INO3S and its molecular weight is 431.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Trifluorométhanesulfonate de 5-bromo-3-iodopyridin-2-yle: est un réactif précieux en synthèse organique, notamment dans la construction de molécules complexes. Ses substituants halogénés uniques en font un intermédiaire polyvalent pour les réactions de couplage croisé, qui sont essentielles pour la formation de liaisons carbone-carbone et carbone-hétéroatome. Ce composé peut être utilisé pour synthétiser divers composés hétérocycliques qui servent de structures de base dans de nombreux produits pharmaceutiques .
Chimie médicinale
En chimie médicinale, l'application de ce composé se situe principalement aux premiers stades de la découverte de médicaments. Il peut être utilisé pour générer des bibliothèques diversifiées de molécules pour le criblage à haut débit contre des cibles biologiques. Bien qu'il ne soit pas utilisé directement à des fins médicinales, ses dérivés peuvent conduire à des agents thérapeutiques potentiels .
Science des matériaux
L'utilité du composé en science des matériaux découle de son rôle dans la synthèse de blocs de construction fluorés. Les composés fluorés ont des propriétés uniques, telles qu'une stabilité accrue et une lipophilie, ce qui les rend utiles dans la création de matériaux avancés, notamment les polymères et les cristaux liquides .
Biochimie
Bien que les applications directes en biochimie soient limitées en raison de la toxicité du composé, il peut être utilisé en recherche biochimique pour étudier les interactions de liaison halogène au sein des systèmes biologiques. Ces études peuvent fournir des informations sur la conception de médicaments halogénés et leurs interactions avec les biomolécules .
Science de l'environnement
Le rôle de ce composé en science de l'environnement pourrait impliquer des études sur la stabilité et la dégradation des composés organiques halogénés dans l'environnement. Comprendre ses voies de dégradation peut informer l'évaluation de l'impact environnemental des produits chimiques connexes et aider à développer des stratégies de remédiation .
Propriétés
IUPAC Name |
(5-bromo-3-iodopyridin-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3INO3S/c7-3-1-4(11)5(12-2-3)15-16(13,14)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVMWSIFPZZPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)OS(=O)(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





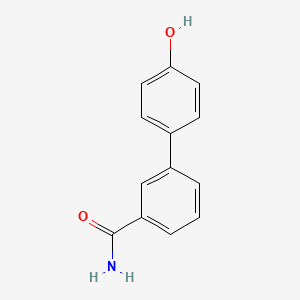
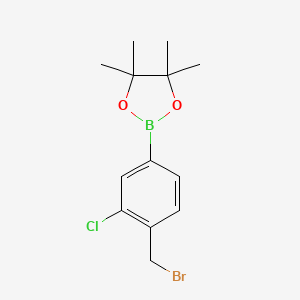
![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)


